Cas no 55438-50-1 ((4-Phenylpyrrolidin-3-yl)methanol)

(4-Phenylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 3-position and a phenyl substituent at the 4-position of the pyrrolidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid pyrrolidine scaffold and functional groups enable selective modifications, making it valuable for asymmetric synthesis and medicinal chemistry applications. The hydroxymethyl group enhances solubility and provides a handle for further derivatization, while the phenyl moiety contributes to π-stacking interactions in drug design. The compound’s stereochemistry can be tailored to achieve desired enantioselectivity in target molecules.
(4-Phenylpyrrolidin-3-yl)methanol structure
55438-50-1 structure
Product Name:(4-Phenylpyrrolidin-3-yl)methanol
CAS No:55438-50-1
MF:C11H15NO
MW:177.242902994156
CID:2119568
Update Time:2025-05-28

(4-Phenylpyrrolidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-phenylpyrrolidin-3-yl)methanol
    • 3-(SR)-hydroxymethyl-4-(SR)-phenylpyrrolidine
    • MMDOXIYRYUVGPQ-UHFFFAOYSA-N
    • (4-Phenylpyrrolidin-3-yl)methanol
    • Inchi: 1S/C11H15NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
    • InChI Key: MMDOXIYRYUVGPQ-UHFFFAOYSA-N
    • SMILES: OCC1CNCC1C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 154
  • XLogP3: 0.9
  • Topological Polar Surface Area: 32.299

(4-Phenylpyrrolidin-3-yl)methanol Pricemore >>

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